molecular formula C17H20BSi B12622428 CID 78069114

CID 78069114

Katalognummer: B12622428
Molekulargewicht: 263.2 g/mol
InChI-Schlüssel: OTKUONTUSHWRDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78069114” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of CID 78069114 involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of catalysts and controlled environments to ensure the desired chemical transformations. For instance, certain catalysts like 3, 7, 9, 9-tetramethyl-2-decene-5-ketonic acid or isononanoic acid may be used to catalyze reactions such as hydroxyamination .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include steps like crystallization, purification, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78069114 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions often involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while substitution reactions may yield substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

CID 78069114 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It may be used in biological assays to study its effects on biological systems.

    Medicine: The compound could have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.

    Industry: this compound may be used in the production of industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 78069114 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 78069114 can be identified using databases like PubChem, which provide information on structurally related molecules. These compounds may share similar chemical properties and applications but can also exhibit unique characteristics that distinguish them from this compound.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This uniqueness can make it particularly valuable for certain applications where other compounds may not be as effective.

Conclusion

This compound is a compound with significant potential in various fields of scientific research Its unique chemical properties, diverse applications, and specific mechanism of action make it a valuable subject of study

Eigenschaften

Molekularformel

C17H20BSi

Molekulargewicht

263.2 g/mol

InChI

InChI=1S/C17H20BSi/c1-2-8-18-11-13-9-15(12-18)17(19)16(10-13)14-6-4-3-5-7-14/h2-7,13,15H,1,8-12H2

InChI-Schlüssel

OTKUONTUSHWRDK-UHFFFAOYSA-N

Kanonische SMILES

B1(CC2CC(C1)C(=C(C2)C3=CC=CC=C3)[Si])CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.